molecular formula C18H24Cl2N4O3 B15137237 Nitracrine dihydrochloride monohydrate CAS No. 55429-45-3

Nitracrine dihydrochloride monohydrate

Cat. No.: B15137237
CAS No.: 55429-45-3
M. Wt: 415.3 g/mol
InChI Key: NHZMLGQMVDPHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitracrine dihydrochloride monohydrate is a derivative of acridine, known for its cytostatic and cytotoxic properties. It is an antineoplastic agent used primarily in cancer treatment. The compound is characterized by its orange crystalline form and is soluble in water, methanol, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitracrine dihydrochloride monohydrate is synthesized through a series of chemical reactions involving acridine derivatives. . The final product is obtained as dihydrochloride monohydrate through crystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps .

Chemical Reactions Analysis

Types of Reactions

Nitracrine dihydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of nitracrine, such as aminoacridine and iminoacridine, which have different biological activities .

Scientific Research Applications

Nitracrine dihydrochloride monohydrate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Studied for its effects on cellular processes and DNA interactions.

    Medicine: Primarily used as an antineoplastic agent in cancer treatment. It has shown efficacy in treating various types of tumors.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

Nitracrine dihydrochloride monohydrate exerts its effects by intercalating into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitracrine dihydrochloride monohydrate is unique due to its specific side chain modifications, which enhance its cytotoxicity and selectivity towards cancer cells. Its ability to form stable complexes with DNA makes it a potent antineoplastic agent .

Properties

CAS No.

55429-45-3

Molecular Formula

C18H24Cl2N4O3

Molecular Weight

415.3 g/mol

IUPAC Name

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrate;dihydrochloride

InChI

InChI=1S/C18H20N4O2.2ClH.H2O/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H;1H2

InChI Key

NHZMLGQMVDPHND-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.